(2-Hydroxyethyl)ammonium toluene-p-sulphonate
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Overview
Description
(2-Hydroxyethyl)ammonium toluene-p-sulphonate is a chemical compound with the molecular formula C9H15NO4S and a molecular weight of 233.2847 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium toluene-p-sulphonate typically involves the reaction of toluene-p-sulphonic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Toluene-p-sulphonic acid+2-Aminoethanol→(2-Hydroxyethyl)ammonium toluene-p-sulphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-Hydroxyethyl)ammonium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2-Hydroxyethyl)ammonium toluene-p-sulphonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical and chemical processes, influencing the outcome of these reactions. The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)ammonium benzene-sulphonate
- (2-Hydroxyethyl)ammonium methane-sulphonate
- (2-Hydroxyethyl)ammonium ethane-sulphonate
Uniqueness
(2-Hydroxyethyl)ammonium toluene-p-sulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and suitability for specific applications.
Properties
CAS No. |
64339-49-7 |
---|---|
Molecular Formula |
C9H15NO4S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-aminoethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H7NO/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 |
InChI Key |
VWFHDFPMMGRHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
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